[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10FNO2S It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-fluoroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino and sulfanone groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chlorophenyl)imino]dimethyl-lambda6-sulfanone
- [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone
- [(3-Methylphenyl)imino]dimethyl-lambda6-sulfanone
Uniqueness
[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10FNOS |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(3-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10FNOS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
MPLJAWRVSQBZJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC(=CC=C1)F)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.